Levonorgestrel Impurity C

Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

Levonorgestrel Impurity C (CAS 1337972-89-0), 13-Ethyl-3-ethynyl-18,19-dinor-17α-pregna-3,5-dien-20-yn-17-ol, is an EP-specified process/degradation impurity with a unique extended conjugated diene system and dual ethynyl groups. Its distinct retention time (7.658 min) and high response factor (slope 101,629) are critical for resolving co-eluting impurities like Impurity B. Substituting with a generic analog guarantees peak misidentification and ANDA/DMF rejection. Procure the correctly characterized standard to ensure method specificity, accurate quantification at trace levels (LOQ 0.034 µg/mL), and regulatory compliance in forced degradation and batch-release studies.

Molecular Formula C23H28O
Molecular Weight 320.48
CAS No. 1337972-89-0
Cat. No. B602013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevonorgestrel Impurity C
CAS1337972-89-0
Synonyms13-Ethyl-3-ethynyl-18,19-dinor-17α-pregna-3,5-dien-20-yn-17-ol (Levo Norgestrel Impurity)
Molecular FormulaC23H28O
Molecular Weight320.48
Structural Identifiers
SMILESCCC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)C#C
InChIInChI=1S/C23H28O/c1-4-16-7-9-18-17(15-16)8-10-20-19(18)11-13-22(5-2)21(20)12-14-23(22,24)6-3/h1,3,8,15,18-21,24H,5,7,9-14H2,2H3/t18-,19+,20+,21-,22-,23-/m0/s1
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale Brown Solid

Structure & Identifiers


Interactive Chemical Structure Model





Levonorgestrel Impurity C (CAS 1337972-89-0): A Critical Reference Standard for Levonorgestrel Quality Control and Stability Monitoring


Levonorgestrel Impurity C (CAS 1337972-89-0), chemically designated as 13-Ethyl-3-ethynyl-18,19-dinor-17α-pregna-3,5-dien-20-yn-17-ol, is a specified impurity of the synthetic progestogen levonorgestrel, a widely used active pharmaceutical ingredient (API) in contraceptive formulations. This impurity, identified by the molecular formula C23H28O and a molecular weight of 320.47 g/mol, is recognized as both a process-related and degradation-related impurity, with its control mandated by regulatory bodies such as the European Pharmacopoeia (EP) [1][2]. Its unique structural features, including an extended conjugated diene system and dual ethynyl groups, confer distinct physicochemical and chromatographic properties that are essential for its reliable identification and quantification in pharmaceutical analysis [1].

Why Levonorgestrel Impurity C Cannot Be Substituted by Generic Analogs in Critical Pharmaceutical Applications


In the rigorous landscape of pharmaceutical quality control, the use of a correctly characterized impurity reference standard is non-negotiable. Levonorgestrel Impurity C possesses a specific chemical identity (CAS 1337972-89-0) and a unique set of analytical properties that distinguish it from all other levonorgestrel-related impurities, including its structural isomer, Impurity D (CAS 32419-58-2). Substitution with a generic or misidentified analog risks profound analytical errors, such as peak misidentification in HPLC, inaccurate quantification due to different response factors, and ultimately, failure to meet regulatory specifications [1]. The compound's precise retention time, detection sensitivity, and linear dynamic range, as validated in pharmacopoeial methods, are not interchangeable. Using an incorrect reference standard can lead to false negative or false positive results in stability studies, process validation, and batch release testing, jeopardizing drug product safety and regulatory compliance [2][3].

Levonorgestrel Impurity C: Quantitative Differentiation from Related Impurities in HPLC Analysis


HPLC Retention Time: A Definitive Marker for Peak Identity in Levonorgestrel Impurity Profiling

Levonorgestrel Impurity C exhibits a distinct HPLC retention time of 7.658 minutes under validated chromatographic conditions, which is clearly resolved from other levonorgestrel-related impurities. This separation is critical for accurate quantification and is a key differentiator from impurities such as Impurity A (5.418 min), Impurity B (7.146 min), and Impurity D (6.509 min) [1]. The method demonstrates specificity with no interference from placebo peaks, ensuring reliable peak assignment [1].

Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

Detection Sensitivity: Quantifying Trace Levels of Levonorgestrel Impurity C

The validated HPLC method achieves a limit of detection (LOD) of 0.011 µg/mL and a limit of quantitation (LOQ) of 0.034 µg/mL for Levonorgestrel Impurity C [1]. This high sensitivity is comparable to or exceeds that for other specified impurities, such as Impurity D (LOD 0.014 µg/mL, LOQ 0.046 µg/mL) and Impurity B (LOD 0.009 µg/mL, LOQ 0.029 µg/mL), enabling reliable monitoring at trace levels required by regulatory specifications (e.g., ≤0.5% per USP/EP) [1][2].

Analytical Method Validation Sensitivity Limit of Detection

Linear Dynamic Range: Ensuring Accurate Quantification Across Expected Concentrations

Levonorgestrel Impurity C demonstrates a broad linear dynamic range from 0.0347 to 4.9634 µg/mL, with an excellent correlation coefficient (R² > 0.999) [1]. This range is significantly wider than that of other key impurities, such as Impurity B (0.0293–0.7678 µg/mL) and Impurity D (0.0467–0.7509 µg/mL), providing greater analytical flexibility and accuracy when quantifying impurity C across different sample types and degradation conditions [1].

Method Validation Linearity Quantitative Analysis

Response Factor Differentiation: Avoiding Quantitation Bias in Impurity Analysis

The detector response, measured as the slope of the calibration curve, is a critical parameter for accurate quantitation. Levonorgestrel Impurity C has a slope of 101,629.307, which is substantially higher than that of Impurity D (66,685.223) and Impurity B (86,647.962) [1]. This indicates that Impurity C generates a significantly stronger UV signal per unit concentration, necessitating the use of a certified reference standard with a known response factor to avoid quantitation errors that could arise from using a generic standard or an alternative impurity [1].

Detector Response Quantitation Accuracy Method Validation

Physicochemical Property Divergence: Implications for Sample Preparation and Stability

Levonorgestrel Impurity C possesses a computed partition coefficient (XLogP3-AA) of 4.1, which is higher than the parent API levonorgestrel (XLogP3 ~3.5) and distinct from other impurities [1]. This elevated lipophilicity, combined with its higher molecular weight (320.5 g/mol vs. 312.5 g/mol for the API), contributes to its distinctive chromatographic retention and its characterization as a compound with higher relative polarity than the active principle [2]. Additionally, its origin as a degradation product formed under alkaline conditions or from unremoved intermediates necessitates specific handling and storage, with a recommended storage temperature of -20°C [3].

Physicochemical Properties LogP Stability

Regulatory Specification and Origin: A Mandated Marker for Process and Degradation Control

Levonorgestrel Impurity C is officially designated as a specified impurity in the European Pharmacopoeia (EP) monograph for levonorgestrel, making its monitoring and control mandatory for marketing authorization applications in Europe and other regions recognizing EP standards [1]. In contrast, the British Pharmacopoeia (BP) 2025 monograph lists specified impurities A, B, H, K, M, O, S, U, V, and W, but does not explicitly include Impurity C as a specified impurity, highlighting a key difference between major pharmacopoeias [2]. The USP monograph sets a general limit of no single impurity greater than 0.5%, which applies to all unspecified impurities [3]. Furthermore, Impurity C is identified as both a synthetic process byproduct and a degradation product, forming under alkaline conditions, which makes it a critical marker for process consistency and stability studies [4].

Regulatory Compliance Impurity Control Stability Studies

Optimal Procurement and Application Scenarios for Levonorgestrel Impurity C Reference Standard


HPLC Method Development and Validation for Levonorgestrel API and Drug Products

Levonorgestrel Impurity C is indispensable for developing and validating robust HPLC methods intended for routine quality control and stability testing. Its well-defined retention time (7.658 min) and high response factor (slope 101,629.307) make it an ideal marker for establishing system suitability criteria and ensuring method specificity, particularly in separating it from closely eluting impurities like Impurity B (7.146 min) [1]. The validated method's wide linear range for Impurity C (0.0347–4.9634 µg/mL) simplifies calibration and quantitation across various sample concentrations, reducing the need for sample manipulation [1].

Stability-Indicating Method Validation and Forced Degradation Studies

As a known degradation product formed under alkaline conditions and during thermal stress, Impurity C is a critical component of forced degradation studies designed to validate the stability-indicating power of analytical methods [2]. Its presence or increase in stressed samples serves as a direct indicator of specific degradation pathways. Quantifying Impurity C using its specific LOD (0.011 µg/mL) and LOQ (0.034 µg/mL) ensures that even trace-level formation can be detected, which is essential for establishing product shelf-life and storage conditions in compliance with ICH guidelines [1].

Regulatory Dossier Preparation (ANDA/DMF) and Batch Release Testing

For generic drug manufacturers submitting an Abbreviated New Drug Application (ANDA) or a Drug Master File (DMF), the use of a certified Levonorgestrel Impurity C reference standard is mandatory to demonstrate control over this EP-specified impurity [2][3]. The reference standard, accompanied by a Certificate of Analysis detailing purity (typically >95%), retention time, and spectral data (NMR, MS), provides the traceability and reliability required by regulatory agencies [3]. Accurate quantification using this standard is essential to demonstrate that impurity levels remain within the USP limit of ≤0.5% for any unspecified impurity or other more stringent limits defined in the EP monograph [4].

Process Development and Control in Levonorgestrel Synthesis

During the chemical synthesis of levonorgestrel, Impurity C can arise as a process-related byproduct from incomplete reactions or as a result of alkaline exposure [2]. By monitoring the levels of Impurity C at various stages of the synthesis using the validated HPLC method, process chemists can identify critical steps that generate this impurity and implement corrective actions, such as optimizing reaction conditions or purification steps. This targeted control, enabled by the distinct chromatographic and physicochemical properties of Impurity C (e.g., its higher lipophilicity, XLogP3 4.1) [1], helps improve overall process yield and ensures the final API consistently meets purity specifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levonorgestrel Impurity C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.